

# Raf265: A Potent Dual Inhibitor of Raf Kinases and VEGFR2

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## Compound of Interest

Compound Name: Raf265

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase selectivity profile of **Raf265** (also known as CHIR-265), a potent small molecule inhibitor. This document summarizes key experimental data, details the methodologies used, and visualizes its mechanism of action within relevant signaling pathways.

**Raf265** is a novel, orally bioavailable small molecule that demonstrates significant inhibitory activity against both Raf serine/threonine kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase.<sup>[1][2]</sup> This dual-inhibitor profile makes **Raf265** a compound of interest for cancer therapy, as it can simultaneously target tumor cell proliferation through the Raf/MEK/ERK signaling pathway and tumor angiogenesis by blocking the VEGF signaling cascade.<sup>[3][4]</sup>

## Selectivity Profile of Raf265

The inhibitory activity of **Raf265** has been characterized against a panel of kinases, revealing a high affinity for Raf family members and VEGFR2. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) and half-maximal effective concentration (EC<sub>50</sub>) values from various biochemical and cell-based assays.

Target Kinase	Assay Type	IC50 / EC50 (nM)	Reference
B-Raf (wild-type)	Biochemical	70	[5]
B-Raf (V600E mutant)	Biochemical	0.5 - 140	[1][5]
C-Raf	Biochemical	3 - 19	[5][6]
VEGFR2	Biochemical	<100	[1]
VEGFR2	Cell-based (EC50)	30 - 190	[1][6]
c-Kit	Biochemical	<100	[1]
c-Kit	Cell-based (EC50)	1100	[1]
PDGFR $\beta$	Biochemical	<100	[1]
PDGFR $\beta$	Cell-based (EC50)	790	[1]

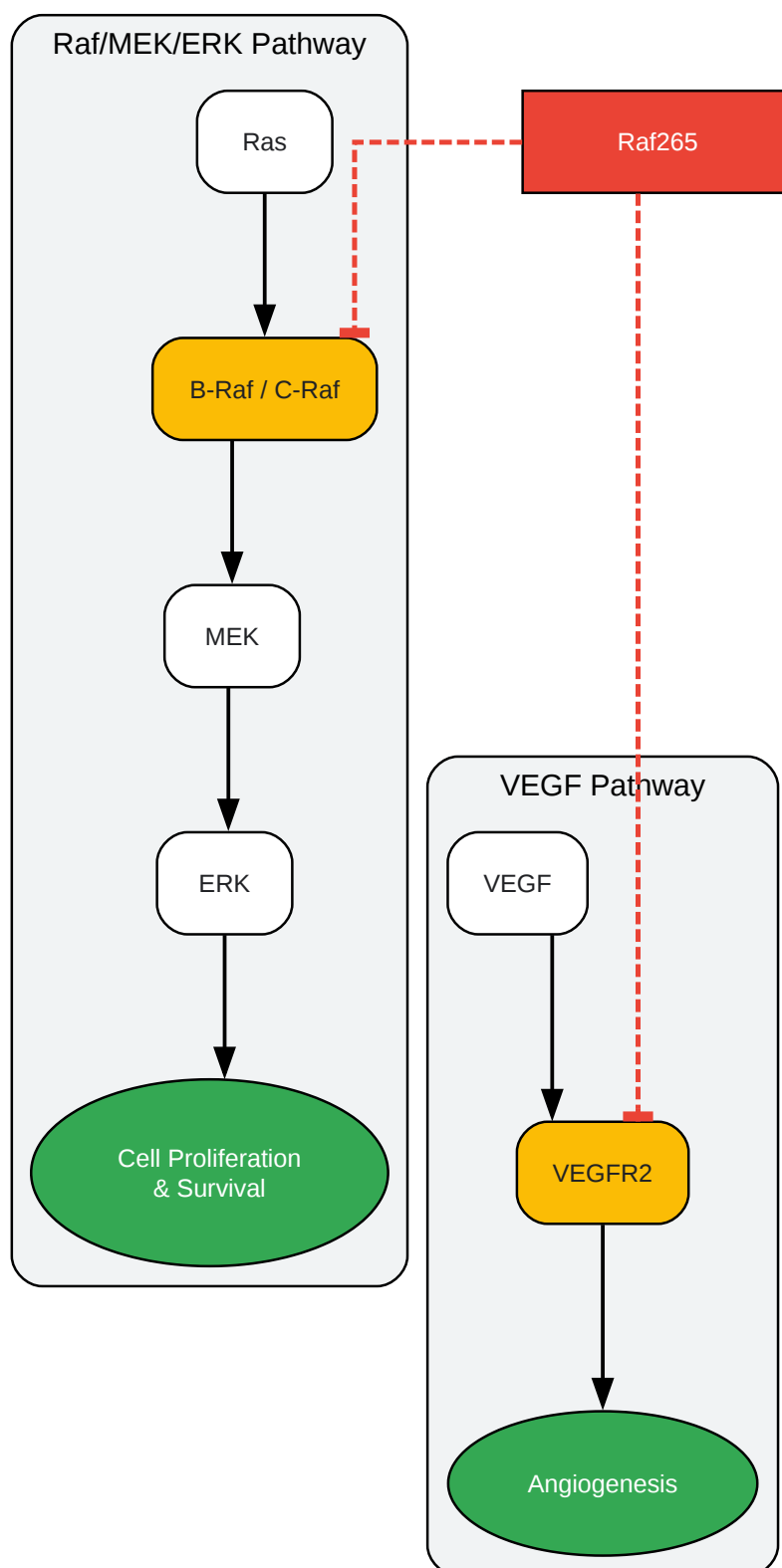
As the data indicates, **Raf265** is a potent inhibitor of both wild-type and mutant B-Raf, as well as C-Raf, with IC50 values in the low nanomolar range.[5][6] Notably, it demonstrates significant potency against the B-Raf V600E mutant, a common driver mutation in melanoma.[5] Furthermore, **Raf265** effectively inhibits VEGFR2 phosphorylation.[6] While it shows activity against other kinases like c-Kit and PDGFR $\beta$  in biochemical assays, the cellular potency is considerably lower, suggesting a degree of selectivity for the Raf kinases and VEGFR2.[1]

## Mechanism of Action: Dual Pathway Inhibition

**Raf265** exerts its anti-cancer effects by targeting two critical signaling pathways involved in tumor growth and survival: the Raf/MEK/ERK (MAPK) pathway and the VEGF signaling pathway.

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, this pathway is constitutively activated due to mutations in upstream components like Ras or B-Raf.[1] By inhibiting B-Raf and C-Raf, **Raf265** blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells with a mutated B-Raf.[6]

Simultaneously, **Raf265** inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] This is achieved by targeting VEGFR2, the primary receptor for VEGF.[4] Inhibition of VEGFR2 blocks the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thus preventing the growth of new blood vessels into the tumor.[2]



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**Figure 1.** Mechanism of action of **Raf265**.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Raf265**'s selectivity profile.

### Biochemical Raf Kinase Assay (Radiolabel-based)

This assay measures the ability of **Raf265** to inhibit the phosphorylation of MEK by Raf kinase.

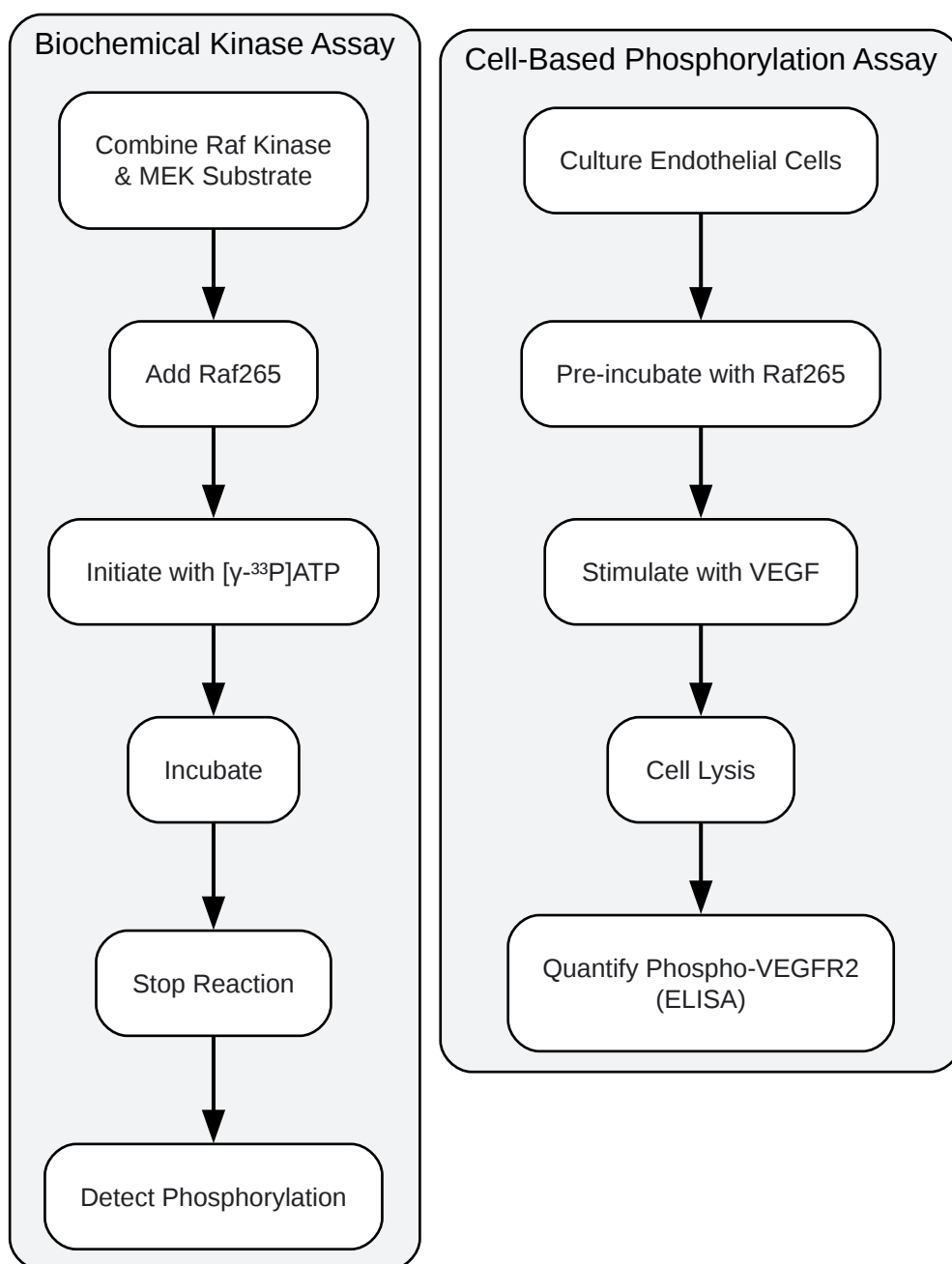
- **Reaction Setup:** In a polypropylene plate, combine recombinant Raf kinase and its substrate, MEK, at twice their final concentrations in assay buffer (50 mM Tris-HCl, pH 7.5, 15 mM MgCl<sub>2</sub>, 0.1 mM EDTA, 1 mM DTT).[6]
- **Inhibitor Addition:** Add **Raf265**, diluted in 100% DMSO, to the wells containing the Raf/MEK mixture. Include a control with DMSO alone.[6]
- **Reaction Initiation:** Start the kinase reaction by adding [ $\gamma$ -<sup>33</sup>P]ATP diluted in assay buffer.[6]
- **Incubation:** Incubate the reaction mixture for 45-60 minutes at room temperature.[6]
- **Reaction Termination:** Stop the reaction by adding an EDTA solution.[6]
- **Detection:** Transfer the reaction mixture to a filter plate to capture the phosphorylated MEK. Wash the filter plate to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP. After drying, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.[6]

### Cell-Based VEGFR2 Phosphorylation Assay (ELISA)

This assay quantifies the inhibition of VEGF-induced VEGFR2 autophosphorylation in intact cells.

- **Cell Culture:** Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in appropriate media.[1]
- **Compound Incubation:** Pre-incubate the cells with varying concentrations of **Raf265** to allow for target binding.[1]

- Cell Stimulation: Stimulate the cells with VEGF-A to induce VEGFR2 autophosphorylation.[\[1\]](#)
- Cell Lysis: Lyse the cells to release the cellular proteins.
- ELISA: Quantify the amount of phosphorylated VEGFR2 in the cell lysates using a sandwich ELISA. This involves capturing total VEGFR2 and detecting the phosphorylated form with a specific antibody.[\[1\]](#)
- Data Analysis: Determine the dose-dependent inhibition of VEGFR2 phosphorylation by **Raf265**.[\[1\]](#)



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**Figure 2.** General experimental workflows.

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